molecular formula C16H19ClFN3O3 B1590148 Norfloxacin hydrochloride CAS No. 68077-27-0

Norfloxacin hydrochloride

Cat. No. B1590148
M. Wt: 355.79 g/mol
InChI Key: JJWDELPVPRCLQN-UHFFFAOYSA-N
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Patent
US04146719

Procedure details

The compound (I) or (II) was dissolved in ethanol and acidified with concentrated hydrochloric acid. The resulting precipitate was collected, washed with ethanol, and dried to give 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid hydrochloride (III) as colorless needles, m.p. above 300° C.
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7].C(N1C2C(=CC(F)=C(N3CCNCC3)C=2)C(=O)C(C(O)=O)=C1)C.[ClH:52]>C(O)C>[ClH:52].[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7] |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146719

Procedure details

The compound (I) or (II) was dissolved in ethanol and acidified with concentrated hydrochloric acid. The resulting precipitate was collected, washed with ethanol, and dried to give 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid hydrochloride (III) as colorless needles, m.p. above 300° C.
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7].C(N1C2C(=CC(F)=C(N3CCNCC3)C=2)C(=O)C(C(O)=O)=C1)C.[ClH:52]>C(O)C>[ClH:52].[CH2:6]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([F:24])=[C:15]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[CH:16]=2)[C:11](=[O:25])[C:10]([C:26]([OH:28])=[O:27])=[CH:9]1)[CH3:7] |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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